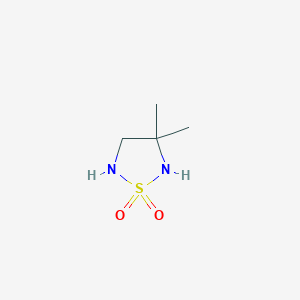

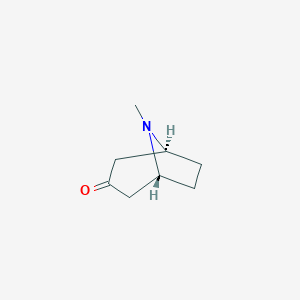

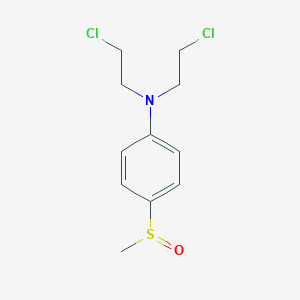

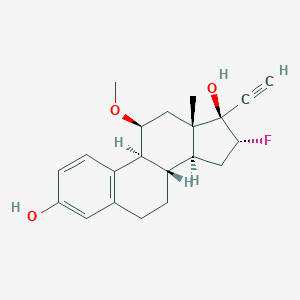

![molecular formula C8H5BrFNS B130463 2-(溴甲基)-5-氟苯并[d]噻唑 CAS No. 143163-70-6](/img/structure/B130463.png)

2-(溴甲基)-5-氟苯并[d]噻唑

描述

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (BMFBT) is an organobromine compound commonly used as a reagent in organic synthesis. It is a colorless solid with a molecular weight of 242.02 g/mol and a melting point of 97-99 °C. BMFBT has been used in a variety of laboratory experiments, ranging from the synthesis of new compounds to the study of biochemical and physiological effects.

科学研究应用

抗氧化活性

噻唑衍生物,包括“2-(溴甲基)-5-氟苯并[d]噻唑”,已被发现具有抗氧化活性 . 抗氧化剂是可以防止或减缓自由基对细胞造成损害的物质,自由基是不稳定的分子,是人体对环境和其他压力的反应产生的。

镇痛活性

噻唑化合物与镇痛(止痛)特性有关 . 这使得它们成为开发新型止痛药物的潜在候选者。

抗炎活性

这些化合物也表现出抗炎作用 . 炎症是人体免疫反应的重要组成部分,但有时它会变成慢性,并导致各种健康问题。

抗菌和抗真菌活性

噻唑衍生物已显示出抗菌和抗真菌活性 . 这表明它们在开发新的抗菌和抗真菌剂方面具有潜在用途。

抗病毒活性

研究表明噻唑化合物具有抗病毒特性 . 这为它们在治疗各种病毒感染方面的用途打开了可能性。

抗肿瘤和细胞毒活性

噻唑衍生物已被发现具有抗肿瘤和细胞毒活性 . 例如,一系列[6-(4-溴苯基)咪唑[2,1-b]噻唑-3-基]乙酸亚芳基酰肼对前列腺癌细胞系显示出有效作用 .

神经保护活性

噻唑化合物与神经保护作用有关 . 这表明它们可以用于治疗阿尔茨海默病和帕金森病等神经退行性疾病。

利尿活性

最后,噻唑衍生物已显示出利尿特性 . 利尿剂帮助身体排出多余的水分和盐分,通常用于治疗高血压和心力衰竭。

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

For instance, some thiazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with the signaling pathways of cancer cells .

属性

IUPAC Name |

2-(bromomethyl)-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBLTCWLVUAGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560588 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143163-70-6 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。